Cross-Coupling Reactivity: Iodine vs. Bromine vs. Chlorine
In palladium-catalyzed cross-coupling, the C–I bond of 1-ethyl-3-iodo-5-nitrobenzene undergoes oxidative addition substantially faster than the C–Br bond of 1-ethyl-3-bromo-5-nitrobenzene or the C–Cl bond of 1-ethyl-3-chloro-5-nitrobenzene. Nickel-catalyzed Mizoroki–Heck studies explicitly report that aryl iodides are more reactive than aryl bromides [1]. The well‑established general reactivity order for aryl halides in Pd(0)-catalyzed couplings is I > Br ≫ Cl . This rate advantage stems from the lower C–I bond dissociation energy and does not require elevated temperatures or special ligands.
| Evidence Dimension | Relative oxidative addition rate |
|---|---|
| Target Compound Data | C–I bond; fastest in the halide series (I > Br ≫ Cl) |
| Comparator Or Baseline | 1-Ethyl-3-bromo-5-nitrobenzene (C–Br); 1-ethyl-3-chloro-5-nitrobenzene (C–Cl) |
| Quantified Difference | Qualitative rank order: I > Br ≫ Cl (C–Cl effectively unreactive under mild conditions) |
| Conditions | Pd(0)-catalyzed cross-coupling (Suzuki, Heck, Sonogashira); electrophilic aromatic substitution |
Why This Matters
Procuring the iodo congener ensures room-temperature or low-temperature coupling feasibility and higher conversion in challenging electron-deficient substrates, avoiding the need for specialized phosphine ligands often required for bromo or chloro analogs.
- [1] Nickel-Catalyzed Mizoroki–Heck Cross-Coupling Reaction of Aryl Halides with Styrenes. Aryl iodides were found to be more reactive than aryl bromides. View Source
